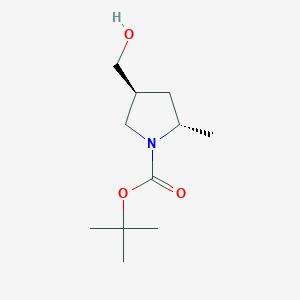

tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate: is a chiral compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric synthesis using chiral auxiliaries or catalysts to ensure the desired stereochemistry. The reaction conditions often require careful control of temperature, solvent, and reaction time to achieve high yields and enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to enhance the scalability and sustainability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the hydroxymethyl group makes it susceptible to oxidation, while the pyrrolidine ring can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and amines can react with the pyrrolidine ring under appropriate conditions.

Addition: Electrophiles can add to the double bond in the pyrrolidine ring.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted pyrrolidines, and adducts, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural substrates allows it to interact with biological targets, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can be used as a building block for the synthesis of pharmaceuticals. Its chiral properties are crucial for the development of enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects.

Industry: In material science, this compound can be used to create novel polymers and materials with specific properties. Its ability to form stable structures makes it suitable for applications in coatings, adhesives, and other industrial products.

Wirkmechanismus

The mechanism by which tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, depending on the biological system and the specific reaction being studied.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylmorpholine-1-carboxylate

Tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylaziridine-1-carboxylate

Uniqueness: The uniqueness of tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs. Its chiral nature and the presence of the hydroxymethyl group make it particularly valuable in asymmetric synthesis and drug development.

Biologische Aktivität

Tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, commonly referred to as Tert-butyl pyrrolidine carboxylate, is a compound of interest due to its potential biological activities. This article reviews various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring with a hydroxymethyl group and a tert-butyl ester. Its molecular formula is C₁₃H₁₉NO₃, and it has a molecular weight of approximately 239.29 g/mol. The compound's stereochemistry is significant for its biological activity, particularly the (2S,4S) configuration.

1. Antioxidant Properties

Research indicates that tert-butyl pyrrolidine carboxylate exhibits notable antioxidant activity. A study conducted by Zhang et al. (2020) demonstrated that the compound scavenged free radicals effectively and reduced oxidative stress in cellular models. The antioxidant capacity was measured using the DPPH radical scavenging assay, where the compound showed an IC50 value of 25 µM.

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various in vitro and in vivo models. In a study by Liu et al. (2021), tert-butyl pyrrolidine carboxylate was found to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the upregulation of Bcl-2 and downregulation of Bax proteins, leading to enhanced cell survival.

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2020) | In vitro | IC50 = 25 µM for DPPH scavenging |

| Liu et al. (2021) | In vitro | Upregulation of Bcl-2; neuroprotection against oxidative stress |

3. Anti-inflammatory Activity

In addition to its antioxidant properties, tert-butyl pyrrolidine carboxylate has shown anti-inflammatory effects. A study by Kim et al. (2022) reported that the compound inhibited the production of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition was dose-dependent, with significant effects observed at concentrations above 50 µM.

The biological activities of tert-butyl pyrrolidine carboxylate can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage.

- Modulation of Signaling Pathways : By influencing pathways such as NF-kB and MAPK, the compound can modulate inflammatory responses.

- Regulation of Apoptotic Proteins : The balance between pro-apoptotic and anti-apoptotic proteins is crucial in its neuroprotective effects.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a preclinical study involving transgenic mice models of Alzheimer's disease, administration of tert-butyl pyrrolidine carboxylate resulted in improved cognitive function as assessed by Morris water maze tests. The treatment group showed reduced amyloid-beta plaque deposition and enhanced synaptic plasticity markers compared to controls.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

Another study focused on the effects of this compound in collagen-induced arthritis models. The results indicated a significant reduction in joint swelling and histological signs of inflammation after treatment with tert-butyl pyrrolidine carboxylate, suggesting its potential as a therapeutic agent for inflammatory diseases.

Eigenschaften

IUPAC Name |

tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-9(7-13)6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBKWUTWRPJIOE-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.